3-(dimethoxymethyl)-4-methyl-4H-1,2,4-triazole
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Overview
Description
3-(dimethoxymethyl)-4-methyl-4H-1,2,4-triazole is a heterocyclic compound characterized by a triazole ring substituted with a dimethoxymethyl group at the third position and a methyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethoxymethyl)-4-methyl-4H-1,2,4-triazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1,2,4-triazole with dimethoxymethane in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(dimethoxymethyl)-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles.
Scientific Research Applications
3-(dimethoxymethyl)-4-methyl-4H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(dimethoxymethyl)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(dimethoxymethyl)-5-methoxypyridine: Another compound with a dimethoxymethyl group, but with a pyridine ring instead of a triazole ring.
Dimethoxymethane: A simpler compound with two methoxy groups attached to a methane backbone.
Uniqueness
3-(dimethoxymethyl)-4-methyl-4H-1,2,4-triazole is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(dimethoxymethyl)-4-methyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c1-9-4-7-8-5(9)6(10-2)11-3/h4,6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYKASYCFRAQRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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